3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene
Overview
Description
3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene is an organic compound with the molecular formula C10H11BrN2O2 It is a derivative of nitrobenzene, where the nitro group is substituted at the 2-position and a bromine atom is substituted at the 3-position Additionally, a pyrrolidine ring is attached to the benzene ring at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene typically involves a multi-step process. One common method includes the bromination of 2-nitroaniline followed by the introduction of the pyrrolidine group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The final step involves the nucleophilic substitution reaction where pyrrolidine is introduced under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of derivatives where the bromine atom is replaced by other functional groups.
Reduction: Formation of 3-amino-2-(pyrrolidin-1-yl)nitrobenzene.
Oxidation: Formation of N-oxide derivatives of the pyrrolidine ring.
Scientific Research Applications
3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The bromine atom and pyrrolidine ring may also contribute to its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: Similar structure but with a fluorine atom instead of a nitro group.
4-Bromo-2-(pyrrolidin-1-yl)nitrobenzene: Similar structure but with the bromine atom at the 4-position.
3-Bromo-5-nitro-2-(pyrrolidin-1-yl)pyridine: Similar structure but with the nitro group at the 5-position.
Uniqueness
3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene is unique due to the specific positioning of the bromine, nitro, and pyrrolidine groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-bromo-6-nitrophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-8-4-3-5-9(13(14)15)10(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSBFPKLFFXVJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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